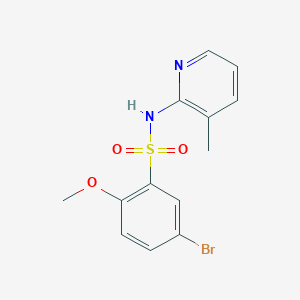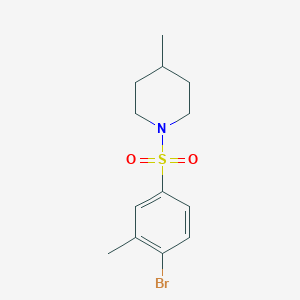
4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine is an organic compound characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a 4-ethoxy-3-methylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-3-methylphenyl sulfonyl chloride and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Procedure: The sulfonyl chloride is reacted with morpholine in an appropriate solvent, such as dichloromethane, at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The ethoxy and morpholine groups may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Methoxy-3-methylphenyl)sulfonyl]morpholine
- 4-[(4-Ethoxy-3-methylphenyl)sulfonyl]-2-phenylmorpholine
Uniqueness
4-(4-Ethoxy-3-methylphenyl)sulfonylmorpholine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
838897-24-8 |
|---|---|
Molekularformel |
C13H19NO4S |
Molekulargewicht |
285.36g/mol |
IUPAC-Name |
4-(4-ethoxy-3-methylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C13H19NO4S/c1-3-18-13-5-4-12(10-11(13)2)19(15,16)14-6-8-17-9-7-14/h4-5,10H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
HRFZSWCLUMCVDT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344635.png)

![4-[(4-Methoxy-1-naphthyl)sulfonyl]morpholine](/img/structure/B344641.png)


![1-[(6-Methoxy-2-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B344646.png)


![2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344653.png)


